molecular formula C7H7N3O2S B13062785 6-cyano-N-methylpyridine-3-sulfonamide

6-cyano-N-methylpyridine-3-sulfonamide

Cat. No.: B13062785
M. Wt: 197.22 g/mol
InChI Key: AZYPOFGMPPCHBR-UHFFFAOYSA-N
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Description

6-Cyano-N-methylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a cyano (-CN) group at the 6-position of the pyridine ring and an N-methylated sulfonamide moiety at the 3-position. This compound belongs to a broader class of pyridine sulfonamides, which are studied for their diverse applications in medicinal chemistry and materials science. The electron-withdrawing cyano group may enhance the compound’s stability and influence its electronic properties, while the N-methyl substituent could improve metabolic stability compared to bulkier analogs .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

6-cyano-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3

InChI Key

AZYPOFGMPPCHBR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Functionalization

A common approach begins with a suitably substituted pyridine derivative, such as 6-methylpyridine-3-sulfonamide or its ester derivatives. The cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation reactions on a halogenated pyridine intermediate.

For example, condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester in the presence of an alkali metal alkoxide and alcoholic solvent yields a cyanoacetyl pyridine intermediate. This intermediate can then undergo hydrolysis and decarboxylation to form a ketosulfide derivative, which is a key precursor for further oxidation steps.

Hydrolysis and Decarboxylation

The hydrolysis and decarboxylation of the cyanoacetyl intermediate are typically performed using acidic conditions. Traditional methods employ a mixture of acetic acid and hydrochloric acid; however, more recent improvements use sulfuric acid alone to avoid formation of genotoxic alkylating impurities associated with methanesulfonic acid and to simplify workup.

Oxidation to Sulfone and Sulfonamide Formation

The ketosulfide intermediate is oxidized to the corresponding sulfone using hydrogen peroxide in the presence of catalysts such as alkali metal tungstate (e.g., Na2WO4·2H2O). This oxidation step is critical for obtaining the sulfonyl functional group required for sulfonamide formation.

A novel process avoids tungsten contamination by optimizing the oxidation conditions, thereby improving purity and yield for pharmaceutical applications.

N-Methylation

The N-methylation of the sulfonamide nitrogen is usually achieved by reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Careful control of stoichiometry and temperature is necessary to prevent over-alkylation or side reactions.

Detailed Process Example (Adapted from Industrial Patent Literature)

Step Reactants/Conditions Description Yield / Notes
1. Condensation 4-(methylthio)phenylacetonitrile + 6-methylnicotinic ester, alkali metal alkoxide, alcoholic solvent Formation of 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine intermediate High yield, isolated
2. Hydrolysis & Decarboxylation Sulfuric acid (H2SO4), heated to 95-100°C Conversion to ketosulfide intermediate Efficient, avoids acetic acid/HCl mixture
3. Oxidation Hydrogen peroxide (48%), Na2WO4·2H2O catalyst, acetic acid, cooled to 10-12°C Oxidation to ketosulfone (sulfonyl derivative) High purity, tungsten removal optimized
4. N-Methylation Methylating agent (e.g., methyl iodide), base Formation of N-methyl sulfonamide Controlled to avoid side reactions

This process includes in-situ oxidation and avoids isolation of intermediates where possible, enhancing efficiency and yield.

Alternative Synthetic Routes

An alternative method involves the formation of sulfilimine intermediates via reaction of pyridine sulfides with cyanamide under controlled pH and temperature conditions. This method can achieve high yields of sulfilimine derivatives, which can be further converted to sulfonamides.

Parameter Details
Solvent Acetonitrile/water mixture
Catalyst/Base Potassium phosphate (K3PO4), NaOH
Temperature -5°C to room temperature
Reaction Time 6-7 hours
Yield Up to 94% sulfilimine yield

This approach allows fine control over the reaction environment to maximize conversion and purity.

Research Findings and Optimization Insights

  • Avoiding methanesulfonic acid in oxidation steps reduces formation of genotoxic impurities, critical for pharmaceutical-grade compounds.
  • Use of sulfuric acid alone in hydrolysis and decarboxylation simplifies downstream processing and improves environmental profile.
  • Tungsten catalyst residues are challenging to remove; processes minimizing or eliminating tungstate use are preferred.
  • Sulfilimine intermediate routes provide an alternative pathway with high yield and selectivity, useful for derivatives with sensitive substituents.
  • Incorporation of cyano groups and N-methylation significantly affect biological activity and pharmacokinetic profiles, necessitating precise synthetic control.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Alkali Metal Alkoxide Condensation + Acid Hydrolysis + Oxidation Condensation → Hydrolysis/Decarboxylation (H2SO4) → Oxidation (H2O2, Na2WO4) → N-Methylation High yield, scalable, avoids genotoxic impurities Tungsten catalyst residues require removal
Sulfilimine Intermediate Formation Reaction of pyridine sulfide with cyanamide under basic conditions High yield, good selectivity, mild conditions Requires precise pH and temperature control
Traditional Acid Hydrolysis (Acetic acid + HCl) + Oxidation Hydrolysis with acid mixture → Oxidation with methanesulfonic acid Established method Risk of genotoxic impurities, more complex workup

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-cyano-N-methylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyano-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Pyridine Positions) Sulfonamide N-Substituent Key Properties/Activities Reference ID
6-Cyano-N-methylpyridine-3-sulfonamide 6-CN, 3-SO₂NHCH₃ Methyl Hypothesized enhanced metabolic stability; potential electronic modulation N/A
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide 6-Cl, 3-SO₂NH(CH₂C₅H₄N) Pyridin-4-ylmethyl Antimicrobial, tuberculostatic activities
N-(5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulfonamide 5-OBn, 3,4,6-CH₃, 2-SO₂Naphthyl Naphthalene-1-sulfonyl Likely reduced solubility due to bulky naphthyl group
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-CN, 5-F, 3-CH₂CHCOOMe N/A (acrylate ester) Fluorine may enhance bioavailability; ester group alters reactivity
Key Observations:
  • N-Substituent Effects : The methyl group on the sulfonamide (target compound) likely improves solubility and metabolic stability compared to the pyridinylmethyl group in 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, which may enhance target binding but reduce bioavailability .
  • Steric and Solubility Considerations : Bulky substituents, such as the naphthyl group in ’s compound, may hinder solubility and cellular uptake, whereas smaller groups (e.g., methyl) favor pharmacokinetic optimization .

Biological Activity

6-Cyano-N-methylpyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyano group at the 6-position and a sulfonamide moiety at the 3-position of the pyridine ring. These structural characteristics contribute to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the cyano and sulfonamide groups in this compound enhances its chemical reactivity and biological activity. The compound has been shown to interact with various biological pathways, functioning as an inhibitor of specific enzymes or receptors, thereby modulating critical biochemical processes.

Key Reactions

  • Oxidation : Can be oxidized to form sulfonic acid derivatives.
  • Reduction : Can be reduced to generate amine derivatives.
  • Substitution : Capable of undergoing nucleophilic substitution reactions with various nucleophiles.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antibacterial properties. Research indicates that this compound exhibits inhibitory effects against a range of bacteria and viruses. Specifically, it has shown potential as an antiviral agent by interacting with viral proteins to hinder replication processes .

Anticancer Activity

Recent studies have explored the anticancer efficacy of sulfonamide derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. The mechanism involves inducing apoptosis and cell cycle arrest in treated cells .

Case Studies

  • Cytotoxicity Assessment : In vitro studies using MTT assays revealed that similar sulfonamide compounds exhibited significant cytotoxicity, with some derivatives achieving over 60% inhibition at concentrations around 100 μM .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that certain derivatives caused G2/M phase arrest in MCF-7 cells, suggesting a mechanism for their anticancer activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateSignificant against MCF-7Cyano group enhances reactivity
6-Chloro-N-methylpyridine-3-sulfonamideWeakModerate against HepG-2Halogenated derivative
SulfanilamideStrongEstablished antibacterial agentClassic sulfonamide

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